molecular formula C20H17F2N3O2S2 B2782633 N-(4-fluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941921-65-9

N-(4-fluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2782633
CAS RN: 941921-65-9
M. Wt: 433.49
InChI Key: XAPDSVVYVSPXRU-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H17F2N3O2S2 and its molecular weight is 433.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Activity

Research has highlighted the synthesis of derivatives similar to N-(4-fluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, showing significant anti-inflammatory activities. For instance, derivatives synthesized by reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides demonstrated noteworthy anti-inflammatory effects, with certain compounds showing significant activity, suggesting potential therapeutic applications in inflammation-related disorders K. Sunder & Jayapal Maleraju, 2013.

Anticancer and Kinase Inhibition

Compounds structurally related to N-(4-fluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide have been evaluated for their Src kinase inhibitory and anticancer activities. A study involving the synthesis of N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives containing thiazole instead of pyridine showed inhibition of c-Src kinase and cell proliferation of various cancer cell lines, indicating a promising route for cancer treatment Asal Fallah-Tafti et al., 2011.

Synthesis and Evaluation for Antitumor Activity

Another research avenue involves the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, bearing different heterocyclic ring systems, evaluated for their potential antitumor activity. This study found certain compounds exhibiting considerable anticancer activity against various cancer cell lines, underscoring the importance of structural variations for enhancing therapeutic efficacy L. Yurttaş, Funda Tay, Ş. Demirayak, 2015.

Metabolic Stability Improvement

Investigations into the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors led to the development of derivatives aiming to reduce metabolic deacetylation. By exploring various 6,5-heterocycles as alternatives to the benzothiazole ring, researchers aimed to achieve similar in vitro potency and in vivo efficacy with improved metabolic profiles, indicating the potential for these compounds in cancer therapy Markian M Stec et al., 2011.

properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S2/c21-14-3-1-13(2-4-14)10-23-18(26)9-17-11-28-20(25-17)29-12-19(27)24-16-7-5-15(22)6-8-16/h1-8,11H,9-10,12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPDSVVYVSPXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

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